tert-butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate

Description

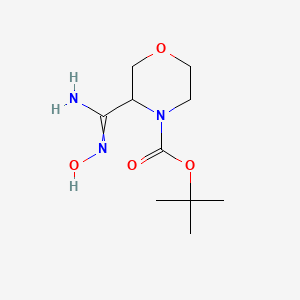

tert-Butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate is a specialized organic compound featuring a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group at the 4-position and an N-hydroxycarbamimidoyl moiety at the 3-position.

Properties

IUPAC Name |

tert-butyl 3-(N'-hydroxycarbamimidoyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)13-4-5-16-6-7(13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNBDFZBWYOJPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The nitrile precursor is synthesized via a carboxamide dehydration reaction. The starting material, tert-butyl 3-carbamoylmorpholine-4-carboxylate, undergoes treatment with oxalyl chloride and dimethylformamide (DMF) in dichloromethane (DCM) and acetonitrile. Pyridine is added to neutralize hydrochloric acid generated during the reaction.

Reaction Scheme :

Optimized Protocol

-

Reagents : Oxalyl chloride (2 equiv), DMF (catalytic), pyridine (1 equiv).

-

Solvents : Dichloromethane and acetonitrile (3:1 ratio).

-

Temperature : 0°C initially, warming to room temperature.

-

Duration : 50 minutes total (20 minutes at 0°C, 30 minutes at 25°C).

Table 1: Key Parameters for Nitrile Synthesis

| Parameter | Value/Detail |

|---|---|

| Starting Material | tert-Butyl 3-carbamoylmorpholine-4-carboxylate |

| Dehydrating Agent | Oxalyl chloride |

| Catalyst | DMF |

| Base | Pyridine |

| Solvent System | DCM/Acetonitrile (3:1) |

| Reaction Temperature | 0°C → 25°C |

| Yield | 98% |

Challenges and Solutions

-

Moisture Sensitivity : Oxalyl chloride is highly hygroscopic; reactions require anhydrous conditions.

-

Exothermic Reaction : Slow addition of oxalyl chloride at 0°C mitigates overheating.

-

Byproduct Formation : Excess oxalyl chloride may form imidoyl chlorides, necessitating strict stoichiometric control.

Step 2: Amidoximation to Form the Hydroxycarbamimidoyl Group

Reaction Overview

The nitrile intermediate is converted to the target amidoxime via reflux with hydroxylamine hydrochloride in a water-ethanol mixture. Sodium carbonate buffers the reaction, maintaining a pH conducive to nucleophilic attack.

Reaction Scheme :

Optimized Protocol

-

Reagents : Hydroxylamine hydrochloride (4 equiv), sodium carbonate (2 equiv).

-

Solvents : Ethanol-water (3:2 ratio).

-

Temperature : Reflux (78–80°C).

-

Duration : 3 hours.

-

Workup : Ethanol removal under reduced pressure, ethyl acetate extraction, and drying over Na₂SO₄.

Table 2: Amidoximation Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Nitrile Precursor | tert-Butyl 3-cyanomorpholine-4-carboxylate |

| Hydroxylamine Source | NH₂OH·HCl |

| Base | Na₂CO₃ |

| Solvent System | Ethanol/Water (3:2) |

| Reaction Temperature | Reflux (78–80°C) |

| Yield | 85–90% (estimated) |

Stereochemical Considerations

The Z-configuration of the hydroxycarbamimidoyl group is favored under these conditions due to thermodynamic stabilization via intramolecular hydrogen bonding between the hydroxylamine oxygen and the amidoxime nitrogen.

Analytical Characterization

Post-synthesis validation employs:

-

NMR Spectroscopy : Confirms substitution patterns and Z-configuration.

-

¹H NMR : Resonances at δ 1.51 ppm (tert-butyl), 3.2–4.1 ppm (morpholine protons), and 5.32 ppm (amidoxime NH).

-

-

Mass Spectrometry : Molecular ion peak at m/z 245.28 [M+H]⁺.

-

HPLC : Purity >95% with C18 columns (acetonitrile-water mobile phase).

Challenges in Large-Scale Production

-

Cost of Oxalyl Chloride : Requires alternatives like POCl₃ for industrial-scale dehydration.

-

Amidoxime Stability : Hydroxycarbamimidoyl groups are prone to hydrolysis under acidic conditions, necessitating neutral storage.

-

Stereochemical Drift : Prolonged heating during amidoximation may lead to E/Z isomerization.

Chemical Reactions Analysis

Cyclization to Oxadiazoles

The N-hydroxycarbamimidoyl group facilitates cyclization reactions to form 1,2,4-oxadiazoles, which are valuable heterocycles in medicinal chemistry.

Key Reaction Conditions and Mechanisms

-

Step 1 : Activation of the amidoxime group with acyl chlorides (e.g., 3-chlorothiophene-2-carbonyl chloride) in pyridine or dioxane forms intermediate acylated products .

-

Step 2 : Cyclization under thermal or catalytic conditions (e.g., BF₃·OEt₂ or microwave irradiation) yields oxadiazoles .

Example Reaction :

Conditions: Pyridine, 80–100°C, 12–24 hours .

| Reaction Component | Role/Outcome | Source |

|---|---|---|

| Acyl chloride (RCOCl) | Electrophilic coupling agent | |

| Pyridine | Solvent and base | |

| Thermal conditions | Drives cyclization |

Nucleophilic Substitution Reactions

The amidoxime group acts as a nucleophile, participating in coupling reactions with carboxylic acids or activated esters.

Reagents and Conditions

-

Typical Products : Amides or esters, depending on the electrophilic partner.

Example Reaction :

Conditions: DMF, 0–25°C, 4–6 hours .

| Parameter | Details | Source |

|---|---|---|

| EDCI/HOBt | Carbodiimide-based activation | |

| DMF | Polar aprotic solvent |

Redox Transformations

The N-hydroxycarbamimidoyl group undergoes reduction to form amines or oxidation to nitroso intermediates.

Reduction Pathways

-

Reducing Agents : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

-

Product : tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate .

Example Reaction :

Conditions: Ethanol, 25°C, 2–4 hours .

Oxidation Pathways

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) or m-CPBA.

-

Product : Nitroso derivatives or hydroxylamine oxides (mechanism varies with pH).

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe for studying enzyme mechanisms and as a potential inhibitor for specific enzymes.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate exerts its effects involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . The pathways involved often include the inhibition of key metabolic processes, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

a. Morpholine Derivatives with Boc Protection

- 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine (): Structure: Features a morpholine ring linked to a bromobenzo-thiadiazole group. Key Properties: Characterized by NMR, HRMS, and X-ray crystallography. The bromine atom enhances electrophilic reactivity, while the morpholine ring contributes to solubility in polar solvents .

b. Boc-Protected Heterocycles with Reactive Side Chains

- tert-Butyl (4R,5R)-5-(1H-Indol-3-yl)-1-((methoxycarbonyl)amino)-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate (): Structure: Contains a Boc-protected pyrrolidine core with an indole and methoxycarbonylamino substituent. Key Properties: Demonstrated 92% enantiomeric purity and stability under catalytic conditions. The Boc group enhances steric hindrance, while the indole moiety enables π-π interactions . Comparison: The target compound’s N-hydroxycarbamimidoyl group may offer stronger hydrogen-bonding or metal-coordinating capabilities compared to the methoxycarbonylamino group.

c. Hydroxamic Acid Analogues

- Ethyl (R)-(3-(2-((tert-Butoxycarbonyl)Amino)-1-(2-Cyano-4-Iodo-1H-Imidazol-1-yl)Propan-2-yl)-4-Fluorophenyl)Carbamate (): Structure: Combines Boc protection with a carbamate and imidazole group. Key Properties: The carbamate group acts as a hydrolytically labile protecting group, while the imidazole enables coordination chemistry . Comparison: The N-hydroxycarbamimidoyl group in the target compound may exhibit similar hydrolytic lability but with enhanced nucleophilicity due to the hydroxylamine functionality.

Physicochemical and Spectroscopic Properties

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate?

The compound can be synthesized via coupling reactions involving tert-butyl-protected morpholine intermediates. A common approach involves reacting tert-butyl morpholine carboxylates with hydroxylamine derivatives under controlled conditions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate) are synthesized using Pd-catalyzed cross-coupling reactions with boronic acids, followed by deprotection or functionalization steps . Key considerations include:

- Use of anhydrous solvents (e.g., THF, DMF) and inert atmospheres (argon/nitrogen) to prevent hydrolysis.

- Optimization of reaction time and temperature to avoid side reactions (e.g., over-oxidation or decomposition).

Q. How should researchers purify and isolate this compound?

Purification typically involves column chromatography (silica gel) with gradients of ethyl acetate/hexane or dichloromethane/methanol. For polar intermediates, recrystallization from ethanol or acetone may improve yield and purity . Analytical techniques like TLC and HPLC (C18 columns, acetonitrile/water mobile phase) are critical for monitoring purity .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : 1H and 13C NMR (CDCl3 or DMSO-d6) to confirm the tert-butyl group (δ ~1.4 ppm for C(CH3)3), morpholine ring protons (δ 3.4–4.2 ppm), and carbamimidoyl moiety (δ 6.5–8.0 ppm for NH groups) .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in morpholine derivatives) and stereochemistry .

- HRMS : Validates molecular weight and functional group integrity .

Advanced Research Questions

Q. How can researchers address discrepancies in analytical data (e.g., NMR vs. X-ray results)?

Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

Q. What are the stability profiles of this compound under different storage conditions?

- Thermal stability : Store at –20°C in amber vials to prevent tert-butyl group cleavage or oxidation. Avoid prolonged exposure to >40°C .

- pH sensitivity : Susceptible to hydrolysis in acidic/basic conditions (e.g., morpholine ring opening at pH <3 or >10). Stability studies in buffers (pH 3–9) with HPLC monitoring are recommended .

- Light sensitivity : UV/Vis spectroscopy can assess photodegradation; use light-resistant containers .

Q. How can the compound’s reactivity be leveraged for functionalization or derivatization?

- The N-hydroxycarbamimidoyl group can undergo condensation with aldehydes/ketones to form imines or hydrazones .

- Tert-butyl deprotection (e.g., TFA/CH2Cl2) enables further modification of the morpholine scaffold .

- Mechanistic studies (e.g., kinetic isotope effects or trapping experiments) can elucidate reaction pathways .

Q. What strategies are effective for studying structure-activity relationships (SAR) in related compounds?

- Synthetic diversification : Introduce substituents at the morpholine 3-position or modify the tert-butyl group to assess steric/electronic effects .

- Biological assays : Pair SAR with in vitro testing (e.g., enzyme inhibition or receptor binding assays) using standardized protocols .

- Computational modeling : Docking studies (AutoDock, Schrödinger) to predict binding modes and guide synthetic priorities .

Methodological Considerations

Q. How should researchers design experiments to resolve conflicting biological activity data?

Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.